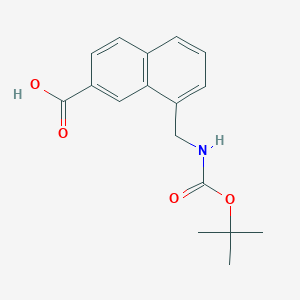

N-(BOC)-8-Aminomethyl-2-Naphthoesäure

Übersicht

Beschreibung

N-(BOC)-8-aminomethyl-2-naphthoic acid is a compound that features a tert-butyloxycarbonyl (BOC) protected amine group attached to a naphthoic acid structure. The BOC group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Wissenschaftliche Forschungsanwendungen

N-(BOC)-8-aminomethyl-2-naphthoic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: Applied in the production of fine chemicals and as a precursor for various industrial processes

Wirkmechanismus

Target of Action

The primary target of N-(BOC)-8-aminomethyl-2-naphthoic acid is the amine group. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Mode of Action

The Boc group interacts with its target, the amine group, by forming a carbamate. This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group are key steps in the biochemical pathways involving N-(BOC)-8-aminomethyl-2-naphthoic acid. These processes allow for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The Boc group is stable towards most nucleophiles and bases, making it an important tool in organic synthesis .

Pharmacokinetics

The boc group is known to be stable and resistant to many chemical reactions, which could potentially enhance the bioavailability of the compound .

Result of Action

The primary result of the action of N-(BOC)-8-aminomethyl-2-naphthoic acid is the protection of the amine group. This protection allows for the selective formation of bonds during synthesis, enhancing the efficiency and effectiveness of the process . The removal of the Boc group then allows the amine group to participate in subsequent reactions .

Action Environment

The action of N-(BOC)-8-aminomethyl-2-naphthoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . The temperature and pH of the environment can also affect the stability of the Boc group and its ability to protect the amine group .

Biochemische Analyse

Biochemical Properties

The N-(BOC)-8-aminomethyl-2-naphthoic acid is involved in various biochemical reactions. The BOC group in the compound serves as a protecting group for amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .

Cellular Effects

The BOC group’s role in protecting amines suggests that it may influence cellular processes involving amines .

Molecular Mechanism

The molecular mechanism of N-(BOC)-8-aminomethyl-2-naphthoic acid primarily involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .

Temporal Effects in Laboratory Settings

The BOC group’s stability towards most nucleophiles and bases suggests that it may have long-term stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(BOC)-8-aminomethyl-2-naphthoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of N-(BOC)-8-aminomethyl-2-naphthoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reaction. The BOC protection is achieved under controlled conditions to ensure high purity and minimal side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

N-(BOC)-8-aminomethyl-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The naphthoic acid moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The BOC-protected amine can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The BOC group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol

Common Reagents and Conditions

Oxidation: KMnO4, CrO3

Reduction: LiAlH4, NaBH4

Substitution: TFA, HCl in methanol

Major Products Formed

Oxidation: Oxidized derivatives of the naphthoic acid moiety

Reduction: Reduced amine derivatives

Substitution: Deprotected amine derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-CBZ-8-aminomethyl-2-naphthoic acid: Features a benzyl carbamate (CBZ) protecting group instead of BOC.

N-FMOC-8-aminomethyl-2-naphthoic acid: Contains a fluorenylmethyloxycarbonyl (FMOC) protecting group.

Uniqueness

N-(BOC)-8-aminomethyl-2-naphthoic acid is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly suitable for applications requiring selective protection and deprotection of amine groups without affecting other functional groups .

Eigenschaften

IUPAC Name |

8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZUUVLCJHIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)

![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)